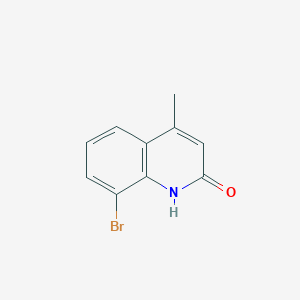

8-Bromo-4-methylquinolin-2(1h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWCXYAAHSDBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-4-methylquinolin-2(1H)-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold and the Significance of Bromine Substitution

The quinolin-2(1H)-one framework is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutics.[1] Quinolinone derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

The introduction of a bromine atom onto the quinoline ring, as in 8-Bromo-4-methylquinolin-2(1H)-one, can significantly modulate a molecule's physicochemical and biological properties.[3] Halogenation, particularly with bromine, can enhance bioactivity by altering electron density, which may lead to more favorable interactions with hydrophobic pockets in target proteins.[3] Furthermore, the presence of a bromine atom can increase a compound's resistance to oxidative metabolism, thereby improving its pharmacokinetic profile.[3] This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 8-Bromo-4-methylquinolin-2(1H)-one, a promising but not extensively documented member of this important class of compounds.

Chemical Structure and Properties

8-Bromo-4-methylquinolin-2(1H)-one possesses a bicyclic structure with a bromine atom at the 8-position and a methyl group at the 4-position of the quinolin-2(1H)-one core. The "2(1H)-one" nomenclature indicates the presence of a carbonyl group at the 2-position and a proton on the nitrogen atom, allowing for tautomerization between the lactam and lactim forms.

Table 1: Physicochemical Properties of 8-Bromo-4-methylquinolin-2(1H)-one and Related Isomers

| Property | 8-Bromo-4-methylquinolin-2(1H)-one | 7-Bromo-4-methylquinolin-2(1H)-one | 8-Bromo-2-methylquinolin-4-ol |

| CAS Number | 500700-03-8[4] | 89446-51-5 | 1201-08-7[5] |

| Molecular Formula | C₁₀H₈BrNO | C₁₀H₈BrNO | C₁₀H₈BrNO[5] |

| Molecular Weight | 238.08 g/mol | 238.08 g/mol | 238.08 g/mol [5] |

| Physical Form | Solid (predicted) | Solid | Solid |

| Melting Point | Not available | 286-288 °C | Not available |

| Boiling Point | Not available | 376.3 ± 42.0 °C at 760 mmHg | Not available |

| Solubility | While specific experimental data is not readily available, it is predicted to have low aqueous solubility, a common characteristic of this class of compounds. Solubility in organic solvents such as DMSO, DMF, and alcohols is expected to be higher.[6] | Not available | Not available |

Structural Elucidation: A Spectroscopic Perspective

While specific spectroscopic data for 8-Bromo-4-methylquinolin-2(1H)-one is not widely published, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the N-H proton. The aromatic region would likely display a complex splitting pattern due to the coupling of protons on the benzene and pyridine rings. The methyl group at the 4-position would appear as a singlet, likely in the range of δ 2.0-2.5 ppm. The N-H proton of the lactam is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the lactam would be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons would appear in the range of δ 110-150 ppm, with the carbon bearing the bromine atom showing a characteristic chemical shift. The methyl carbon would be the most upfield signal, likely below δ 20 ppm.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the lactam, typically around 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 2900-3100 cm⁻¹.

Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO and other small fragments.

Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one: A Proposed Methodology

A common and scalable approach for the synthesis of substituted quinolin-2(1H)-ones is the Knorr quinoline synthesis.[7] This method involves the condensation of a β-ketoanilide to form the quinolinone ring system using a strong acid catalyst.[7] While a specific protocol for 8-Bromo-4-methylquinolin-2(1H)-one is not detailed in the available literature, a reliable synthetic route can be proposed based on the synthesis of its isomer, 8-bromo-6-methylquinolin-2(1H)-one.[7]

Proposed Synthetic Pathway:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 3. Buy 8-Bromo-4-hydroxyquinolin-2(1H)-one [smolecule.com]

- 4. 500700-03-8|8-Bromo-4-methyl-2(1H)-quinolinone|BLD Pharm [bldpharm.com]

- 5. angenesci.com [angenesci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile of 8-Bromo-4-methylquinolin-2(1H)-one

[1]

Executive Summary

8-Bromo-4-methylquinolin-2(1H)-one (also known as 8-bromo-4-methylcarbostyril) is a functionalized heterocyclic scaffold widely used in medicinal chemistry as an intermediate for synthesizing bioactive quinolinone derivatives.[1] Its structure features a lipophilic bromine atom at the 8-position and a methyl group at the 4-position of the rigid quinolin-2-one core.[1]

Understanding its solubility is critical because the carbostyril core (quinolin-2-one) possesses a high crystal lattice energy due to strong intermolecular hydrogen bonding (amide-like dimer formation).[1] This results in poor solubility in common non-polar organic solvents and requires specific polar aprotic or protic solvents for effective dissolution and purification.

Physicochemical Profile

Before selecting a solvent, consider the molecular properties that dictate solvation thermodynamics.

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 238.08 g/mol | Moderate; allows dissolution in small organic molecules.[1] |

| LogP (Predicted) | ~2.6 – 2.9 | Lipophilic; poor water solubility, good affinity for DMSO/DMF. |

| H-Bond Donor | 1 (NH) | Forms strong intermolecular H-bonds (dimers) in solid state.[1] |

| H-Bond Acceptor | 1 (C=O) | Accepts H-bonds from protic solvents (EtOH, AcOH).[1] |

| pKa (NH) | ~11.5 (Calculated) | Weakly acidic; deprotonation by strong bases increases solubility.[1] |

| Tautomerism | Lactam (major) ⇌ Lactim (minor) | Polar solvents stabilize the lactam form; non-polar favor lactim. |

Solubility Compatibility Matrix

The following table categorizes solvents based on their ability to dissolve 8-Bromo-4-methylquinolin-2(1H)-one.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF, NMP | High | Primary choice for stock solutions (>50 mM) and reaction media.[1] |

| Polar Protic | Ethanol, Methanol | Moderate (Hot) | Ideal for Recrystallization. Sparingly soluble at RT; soluble at reflux. |

| Acidic Media | Acetic Acid (Glacial) | High (Hot) | Excellent for purification; disrupts intermolecular H-bonds.[1] |

| Chlorinated | DCM, Chloroform | Moderate | Useful for liquid-liquid extraction; limited utility for crystallization.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate | Soluble upon heating; often used as co-solvents. |

| Non-Polar | Hexane, Toluene | Low / Insoluble | Used as anti-solvents to precipitate the compound. |

| Aqueous | Water, PBS | Insoluble | Precipitates immediately upon addition unless pH is adjusted >12. |

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Biological Assays)

For biological testing, the compound must be fully dissolved to ensure accurate dosing.

-

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard.[1]

-

Concentration: Prepare a 10 mM to 50 mM stock solution.

-

Procedure:

-

Weigh the solid into a glass vial (avoid plastic if storing long-term).

-

Add analytical grade DMSO (anhydrous preferred).

-

Vortex vigorously for 30–60 seconds.

-

Note: If the solution appears cloudy, sonicate at 40°C for 5 minutes. The 8-bromo substituent increases lipophilicity, usually aiding dissolution in DMSO compared to the unsubstituted parent.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol B: Purification via Recrystallization

The synthesis of this compound (typically via Knorr cyclization of 2-bromoaniline and ethyl acetoacetate) yields a crude precipitate. Recrystallization is the standard purification method.

Option 1: Ethanol (Standard) [1][2]

-

Suspend the crude solid in 95% Ethanol (approx. 15 mL per gram of solid).

-

Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

-

If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained.

-

Hot Filtration: If insoluble black specks remain, filter the hot solution through a pre-warmed funnel/filter paper.

-

Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Filter the off-white/yellow crystals and wash with cold Ethanol.

Option 2: Acetic Acid (For Stubborn Impurities) [1]

-

Dissolve the crude solid in Glacial Acetic Acid at reflux.

-

Cool slowly to room temperature.

-

Pour the mixture into 5 volumes of ice-water to precipitate the purified product (if it doesn't crystallize directly).

-

Filter and wash extensively with water to remove acid traces.

Mechanistic Insight: Solvation & Tautomerism

The solubility behavior is governed by the Lactam-Lactim Tautomerism .[1] In the solid state, the molecule exists predominantly in the Lactam (2-one) form, forming strong

-

Polar Aprotic Solvents (DMSO): The high dipole moment of DMSO disrupts the dimer lattice by accepting H-bonds from the NH group, effectively solvating the individual molecules.

-

Protic Solvents (EtOH): At high temperatures, ethanol donates H-bonds to the Carbonyl oxygen and accepts H-bonds from the NH, breaking the crystal lattice. Upon cooling, the lattice energy overcomes solvation, causing crystallization.

Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for solvent selection based on the experimental goal.

Caption: Decision matrix for solvent selection based on specific experimental requirements (Assay, Purification, or Extraction).

References

-

Organic Syntheses. "4-Methylcarbostyril." Org.[1][3][4] Synth.1944 , 24, 68. Link (Describes the synthesis and ethanol recrystallization of the parent scaffold).

-

Patel, H. U.; Gediya, P. A. "Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one."[1][5] Int. J. Pharm. Sci. Res.2014 , 5(12), 5224-5229.[1][5] Link (Details the condensation methods and solubility behaviors of methyl-quinolinones).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1201-08-7, 8-Bromo-2-methylquinolin-4-ol (Isomer/Analog)." Link (Provides physicochemical property estimates for the bromo-methyl-quinolinone class).[1]

-

BenchChem. "Technical Guide: Solubility of Quinoline Derivatives." Link (General reference for heterocyclic solubility profiles).

Difference between 2-quinolinone and 4-quinolinone isomers

An In-depth Technical Guide to the Isomeric World of Quinolinones: A Comparative Analysis of 2-Quinolinone and 4-Quinolinone

Foreword

As scaffolds in medicinal chemistry, quinolinones represent a privileged class of N-heterocycles. Their deceptively simple bicyclic framework, consisting of a benzene ring fused to a pyridinone ring, is the foundation for a vast array of pharmacologically active agents.[1][2] The constitutional isomerism between 2-quinolinone and 4-quinolinone, dictated solely by the position of the carbonyl group, gives rise to profound differences in their electronic structure, chemical reactivity, and, consequently, their biological profiles. This guide, intended for researchers and drug development professionals, moves beyond a cursory overview to provide a detailed comparative analysis of these two pivotal isomers. We will explore the causal relationships between their structure and properties, delve into their distinct synthetic strategies, and illuminate their divergent roles in modern pharmacology, grounding all assertions in established scientific literature.

Core Structural and Physicochemical Distinctions

The fundamental difference between 2-quinolinone and 4-quinolone lies in the placement of the exocyclic carbonyl, which dictates the pattern of conjugation and electronic distribution across the fused ring system.[2][3] This structural variance is the root of their distinct chemical personalities.

Structure, Nomenclature, and Tautomerism

Both isomers are commonly referred to as "quinolones" in the literature, though "quinolinone" is a more precise descriptor.[4] A critical aspect of their chemistry is the existence of lactam-lactim tautomerism.[5][6]

-

2-Quinolinone (Carbostyril) exists in equilibrium with its lactim tautomer, 2-hydroxyquinoline . The lactam (keto) form is generally favored, particularly in polar solvents.[6]

-

4-Quinolinone is in equilibrium with its lactim tautomer, 4-hydroxyquinoline . Here too, the keto form predominates.[5]

This tautomerism is not merely a chemical curiosity; it has significant implications for their reactivity and biological interactions, as the hydroxy form can engage in different hydrogen bonding patterns and exhibits phenolic reactivity.

Caption: Tautomeric equilibrium between the lactam (keto) and lactim (enol/hydroxy) forms of the isomers.

Comparative Physicochemical Properties

The differing electronic landscapes of the isomers directly influence their bulk physical properties. While comprehensive data for the parent compounds can be sparse, key observed and predicted values highlight their distinctions.

| Property | 2-Quinolinone (Carbostyril) | 4-Quinolinone | Rationale for Difference |

| Molecular Formula | C₉H₇NO | C₉H₇NO | Isomeric, same formula. |

| Molecular Weight | 145.16 g/mol [7] | 145.16 g/mol [5] | Isomeric, same mass. |

| Appearance | White to pale yellow crystalline solid[6] | Crystalline solid | Both are stable solids at room temperature. |

| Melting Point | 198-199 °C[6] | 208–210 °C[5] | The more extended conjugation and potentially stronger intermolecular forces in 4-quinolinone contribute to a higher melting point. |

| Solubility | Slightly soluble in water; soluble in ethanol, ether[6] | Data varies for derivatives | Solubility is highly dependent on substitution, but the parent compounds exhibit limited aqueous solubility. |

| pKa (Strongest Acidic) | ~13.95 (Predicted)[6] | Not readily available for parent | The N-H proton is weakly acidic in both isomers. |

| pKa (Strongest Basic) | ~ -2.2 (Predicted)[6] | Not readily available for parent | The carbonyl oxygen is the primary site of protonation, with very low basicity. |

Spectroscopic Differentiation: Unmasking the Isomers

Spectroscopic analysis provides a definitive means of distinguishing between 2- and 4-quinolinone. The unique electronic environment of each isomer results in a distinct spectroscopic fingerprint.

| Spectroscopic Technique | 2-Quinolinone | 4-Quinolinone | Key Differentiating Features |

| ¹H NMR (CDCl₃) | The proton at C3 typically appears as a doublet around 6.7 ppm, while the C4 proton is a doublet around 7.7 ppm.[8] | The C2 and C3 protons form a distinct vinyl system, with the C2 proton often appearing further downfield than the C3 proton.[9] | The chemical shifts and coupling patterns of the protons on the pyridinone ring (C2, C3, C4) are highly diagnostic. |

| ¹³C NMR (CDCl₃) | The carbonyl carbon (C2) resonates around 162 ppm.[8] | The carbonyl carbon (C4) is significantly more deshielded, appearing further downfield around 177-180 ppm. | The chemical shift of the carbonyl carbon is the most unambiguous differentiator in ¹³C NMR spectra. |

| IR Spectroscopy | The C=O stretching vibration (amide I band) typically appears in the range of 1650-1670 cm⁻¹.[10] | The C=O stretching vibration is found at a higher frequency, often in the 1680-1700 cm⁻¹ range. | The extended conjugation involving the nitrogen lone pair in the 2-isomer gives the C=O bond more single-bond character, lowering its stretching frequency compared to the 4-isomer. |

| UV-Vis Spectroscopy | Exhibits characteristic absorption maxima, with λmax often observed around 320-330 nm.[10] | The absorption spectrum is distinct, influenced by the vinylogous amide chromophore.[11] | The position and intensity of the π→π* transitions differ due to the distinct conjugated systems. |

Divergent Pathways in Chemical Synthesis

The synthesis of quinolinone scaffolds is a well-trodden area of organic chemistry, with distinct classical and modern methodologies developed for each isomer. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 2-Quinolones

Methods for synthesizing the 2-quinolinone core often involve forming the C2-C3 or N1-C2 bond in the final cyclization step.

-

Conrad-Limpach-Knorr Reaction: A classical method involving the reaction of anilines with β-ketoesters. Under acidic conditions at higher temperatures, cyclization occurs to form 2-quinolones.[12]

-

Palladium-Catalyzed Reactions: Modern approaches leverage the power of transition-metal catalysis. For example, the palladium-catalyzed carbonylative annulation of anilines and alkynes or the intramolecular cyclization of N-aryl cinnamides provide efficient and versatile routes.[13][14]

-

CO₂-Driven Lactamization: A recent sustainable method utilizes CO₂ as a one-carbon source for the transition-metal-free C(sp²)-H lactamization of azido-alkenes to yield 2-quinolinones under mild conditions.[15]

Synthesis of 4-Quinolones

The synthesis of 4-quinolones typically involves forming the N1-C2 and C3-C4 bonds.

-

Gould-Jacobs Reaction: This is a cornerstone synthesis where an aniline is reacted with an ethoxymethylenemalonate ester. The resulting intermediate is cyclized under thermal conditions to yield a 4-hydroxyquinoline-3-carboxylate, which can be hydrolyzed and decarboxylated to the parent 4-quinolone.[16]

-

Camps Cyclization: This versatile reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. Critically, the reaction conditions and substrate can be tuned to selectively produce either 2- or 4-quinolones, making it a key divergent synthesis.[5][16]

-

Modern Metal-Catalyzed Methods: Numerous transition-metal-free and metal-catalyzed (e.g., Cu, Co) methods have been developed for the efficient construction of the 4-quinolone scaffold from readily available starting materials like anilines and alkynes.[17][18]

Caption: The Camps cyclization can yield either 4- or 2-quinolinone depending on the substrate and base.

Pharmacological Significance: Two Isomers, Two Worlds

The distinct structural and electronic properties of 2- and 4-quinolinones have led to their exploration in vastly different therapeutic areas.

The 4-Quinolinone Core: A Legacy in Antibacterials

The 4-quinolone scaffold is arguably most famous as the core of the quinolone and fluoroquinolone antibiotics.[19] These synthetic agents revolutionized the treatment of bacterial infections.[16]

-

Mechanism of Action: They inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, leading to bacterial cell death.

-

Key Drugs: The family includes nalidixic acid (a first-generation quinolone) and widely used fluoroquinolones like ciprofloxacin and levofloxacin.[2]

-

Modern Applications: Beyond their antibacterial role, 4-quinolone derivatives are being actively investigated for their anticancer, antiviral (e.g., HIV), and anti-inflammatory properties.[2][16][18] The scaffold's planarity and substitution points (especially N-1, C-3, C-6, and C-7) are crucial for modulating activity and pharmacokinetic properties.[18]

The 2-Quinolinone Core: A Scaffold of Diverse Bioactivity

While not associated with a single blockbuster drug class like its isomer, the 2-quinolinone moiety is a versatile scaffold found in numerous biologically active compounds.[3][15]

-

Anticancer Agents: Many 2-quinolinone derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[3][8] For instance, the farnesyltransferase inhibitor Tipifarnib features this core.[15]

-

Cardiotonic Agents: Cilostazol and Vesnarinone are 2-quinolinone derivatives that have been used for their cardiotonic and antiplatelet activities.

-

Antiviral and Other Activities: The scaffold is a common feature in compounds with anti-HIV, anti-inflammatory, and antidepressant activities.[8][12] The 4-hydroxy-2-quinolone fragment, in particular, has been identified as a key pharmacophore for inhibiting DNA gyrase B, an antibacterial target distinct from that of the fluoroquinolones.[20]

Experimental Protocols

Adherence to validated experimental protocols is paramount for reproducible research. Below are representative methodologies for synthesis and characterization.

Protocol: Synthesis of a 4-Quinoline Derivative via Gould-Jacobs Reaction

This protocol describes the general synthesis of an ethyl 4-hydroxy-2-methylquinoline-3-carboxylate.

-

Step 1: Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of o-toluidine and 1.1 equivalents of diethyl 2-acetylmalonate.

-

Step 2: Heating: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

-

Step 3: Cyclization: Add the reaction mixture to a high-boiling point solvent such as diphenyl ether or Dowtherm A. Heat the solution to 240-250 °C for 30 minutes.

-

Step 4: Isolation: Allow the mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with hexane to facilitate further precipitation.

-

Step 5: Purification: Collect the solid product by vacuum filtration. Wash the solid with hexane and then ethanol to remove residual solvent and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol: Spectroscopic Characterization (General)

This protocol outlines the standard procedure for acquiring NMR and IR spectra for structural confirmation.

-

Sample Preparation (NMR): Dissolve 5-10 mg of the purified quinolinone sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]

-

¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, use a standard pulse program with a sufficient number of scans (e.g., 16) to obtain good signal-to-noise. For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.[9]

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS peak at 0.00 ppm.

-

IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer. Record a background spectrum first, then acquire the sample spectrum over a range of 4000-400 cm⁻¹.[9] The absence of N-H stretching bands can be used to monitor the formation of the quinoline ring from certain precursors.[21]

Conclusion

The distinction between 2-quinolinone and 4-quinolinone is a compelling illustration of how a subtle change in molecular architecture can lead to a dramatic divergence in chemical and pharmacological properties. While 4-quinolinone has been cemented in the annals of medicinal chemistry as the backbone of essential antibiotics, 2-quinolinone continues to emerge as a remarkably versatile scaffold for developing drugs against a wide spectrum of diseases, from cancer to cardiovascular disorders. For the medicinal chemist and drug discovery scientist, a deep, mechanistic understanding of these differences is not merely academic—it is fundamental to the rational design of the next generation of therapeutic agents.

References

-

Wang, D., Sun, P., Jia, P., Peng, J., Yue, Y., & Chen, C. (2017). Synthesis of 4-Quinolones and 4H-Thiochromen-4-ones from (Z)-β-Chlorovinyl Ketones. Synthesis, 49(19), 4309-4320. Available at: [Link]

-

Kim, J., & Lee, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5463. Available at: [Link]

-

Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

-

Xu, L., et al. (2015). Synthesis of 2-quinolinones by Pd-catalyzed C–S activation/aryne insertion/intramolecular C–N coupling reaction. ResearchGate. Available at: [Link]

-

Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8657-8682. Available at: [Link]

-

Wrobel, D., & Ksiazek, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available at: [Link]

-

Li, Z., et al. (2026). CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-quinolinones. [Table]. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(20), 3792. Available at: [Link]

-

Ngnintedo, D. T., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(3), 683. Available at: [Link]

-

Al-Obaidi, A. S. M. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 7(2), 116-122. Available at: [Link]

-

Singh, R. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

-

da Silva, A. M. R., et al. (2019). Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H). Journal of the Brazilian Chemical Society, 30(10), 2130-2143. Available at: [Link]

-

Patel, V. H., & Chaudhari, P. B. (2019). Pharmacological Application of Quinoline and its Derivatives. Journal of Emerging Technologies and Innovative Research, 6(1). Available at: [Link]

-

Liu, X., et al. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. European Journal of Medicinal Chemistry, 145, 209-220. Available at: [Link]

-

RSC Advances. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 2-quinolone and 4-quinolone. Retrieved from [Link]

-

Nowakowska, Z., & Ksiazek, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

-

Park, H. R., Kim, T. H., & Bark, K. M. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry, 37(6), 443-60. Available at: [Link]

-

El-Gamal, M. I., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available at: [Link]

-

Ferguson, G. W., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines. IUCr Journals. Available at: [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Is 2-quinolinone and 2-quinolone the same? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]

-

Rivera-Figueroa, A. M., et al. (2025). Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. Molecules, 30(17), 3845. Available at: [Link]

-

Taylor & Francis Online. (2022). 2-Quinolone – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nonyl-4-quinolone. PubChem Compound Database. Retrieved from [Link]

-

Ngnintedo, D. T., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at: [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Quinolone synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. 4-Quinolone synthesis [organic-chemistry.org]

- 18. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 19. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. journals.iucr.org [journals.iucr.org]

Technical Guide: Tautomerism of 2-Hydroxyquinolines vs. 2-Quinolinones

[1][2]

Executive Summary

This guide provides a rigorous technical analysis of the lactam-lactim tautomeric equilibrium in 2-substituted quinolines. While often simplified in undergraduate texts as a "phenol-like" system, the 2-quinolinone (lactam) tautomer is the thermodynamically dominant species in the solid state and most solution phases. Understanding this equilibrium is critical for medicinal chemists, as the distinct hydrogen-bonding profiles of the two tautomers drastically alter ligand-protein binding affinities, metabolic stability, and solubility.

Part 1: Mechanistic & Thermodynamic Foundation

The Equilibrium

The core phenomenon involves the migration of a proton between the ring nitrogen and the exocyclic oxygen, accompanied by a shift in

-

Lactam Form (2-Quinolinone): Characterized by a carbonyl group (C=O) at position 2 and a secondary amine (N-H).

-

Lactim Form (2-Hydroxyquinoline): Characterized by a hydroxyl group (-OH) at position 2 and an imine-like double bond (C=N).

The Aromaticity Paradox: Unlike simple phenols where the enol form is stabilized by aromaticity, the quinoline system presents a trade-off. The lactim form retains full aromaticity of the pyridine ring. However, the lactam form, despite disrupting the "perfect" aromaticity of the heterocyclic ring, benefits from the high thermodynamic stability of the amide resonance and the preservation of the fused benzene ring's aromaticity.

Thermodynamic Landscape

The preference for the lactam form is driven by the strong resonance stabilization energy of the amide bond (approx. 20 kcal/mol).

| Phase/Condition | Dominant Tautomer | Energetic Driver |

| Solid State | Lactam | Intermolecular H-bonded dimers (N-H[1]···O=C) form a highly stable lattice. |

| Solution (Polar) | Lactam | High dipole moment of the lactam is stabilized by polar solvents (e.g., DMSO, H₂O). |

| Solution (Non-polar) | Lactam | Dimerization persists in solvents like CHCl₃, mimicking the solid-state lattice. |

| Gas Phase | Mixed / Lactim | In the absence of solvation or dimerization, the lactim form becomes competitive or even slightly more stable due to intrinsic aromaticity. |

Visualization of the Equilibrium

The following diagram illustrates the thermodynamic shifting based on environmental factors.

Caption: Environmental drivers shifting the 2-quinolinone tautomeric equilibrium.

Part 2: Analytical Characterization

Distinguishing these tautomers requires specific spectroscopic markers. Reliance on a single method (like simple 1D NMR without solvent consideration) often leads to misassignment.

NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive evidence in solution.

-

H NMR:

-

Lactam: The N-H proton typically appears as a broad singlet very far downfield (

10.0 – 13.0 ppm). -

Lactim: The O-H proton is variable but often sharper and less deshielded than the amide proton, unless involved in intramolecular H-bonding.

-

-

C NMR:

-

C2 Carbon: The carbonyl carbon (C=O) in the lactam resonates at

160–165 ppm. The C-OH carbon in the lactim is typically shielded by 2–5 ppm relative to the carbonyl, but this difference is subtle. -

Coupling Constants: The

coupling between C2 and H4 is a critical diagnostic.

-

X-Ray Crystallography

In the solid state, bond lengths provide irrefutable proof.

-

C2–O Bond:

Å (indicative of C=O double bond). -

C2–N Bond:

Å (indicative of amide character). -

Note: A pure C–O single bond (lactim) would be

Å.

UV-Vis Spectroscopy

The electronic transitions differ significantly.

-

Lactam: Shows a characteristic long-wavelength absorption band (often >330 nm) due to the extended conjugation of the amide system.

-

Lactim: Absorption is often blue-shifted (hypsochromic shift) resembling the naphthalene or quinoline parent spectra.

Part 3: Implications in Drug Discovery

The choice of tautomer representation in computational docking studies is a frequent source of error.

Pharmacophore Mismatch

-

Lactam (2-Quinolinone):

-

H-Bond Donor: N-H

-

H-Bond Acceptor: C=O (Strong)

-

-

Lactim (2-Hydroxyquinoline):

-

H-Bond Donor: O-H

-

H-Bond Acceptor: Ring Nitrogen (N:)

-

Critical Insight: If you dock the lactim form into a protein pocket designed for the lactam, you invert the donor/acceptor pattern at the 1- and 2-positions, leading to false negative binding scores.

Computational Workflow (DFT)

To predict the dominant form for a novel derivative, Density Functional Theory (DFT) is required.

-

Method: B3LYP/6-311+G(d,p) is the standard level of theory.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD must be used. Gas-phase calculations will misleadingly favor the lactim.

Part 4: Experimental Protocols

Protocol A: NMR Determination of Tautomeric Ratio

Objective: Determine the dominant tautomer in solution.

-

Sample Preparation:

-

Prepare 10 mg of the analyte in 0.6 mL of DMSO-d₆ (favors monomeric lactam) and a separate sample in CDCl₃ (favors dimeric lactam).

-

Control: Synthesize or purchase N-methyl-2-quinolinone (fixed lactam) and 2-methoxyquinoline (fixed lactim) as external standards.

-

-

Acquisition:

-

Run

H NMR (16 scans) and -

Run ¹H-¹⁵N HMBC if available. This is the definitive test.

-

-

Analysis:

-

Step 1: Look for the N-H signal in DMSO-d₆ (

11-13 ppm). If present -

Step 2: Compare C2 chemical shift to the N-methyl and O-methyl standards.

-

Step 3 (¹⁵N): Lactam nitrogen is typically more shielded (

-230 to -260 ppm relative to nitromethane) compared to the lactim pyridine-like nitrogen (

-

Protocol B: UV-Vis Solvatochromism Test

Objective: Assess environmental sensitivity.

-

Preparation: Prepare

M solutions in Cyclohexane (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic). -

Measurement: Scan 200–500 nm.

-

Interpretation:

-

Lactam: Significant solvatochromic shift (red shift in polar solvents) due to stabilization of the zwitterionic resonance structure.

-

Lactim: Minimal solvatochromic shift; vibrational fine structure often visible in non-polar solvents.

-

Part 5: Decision Workflow

Use this logic flow to assign the structure of a new 2-substituted quinoline derivative.

Caption: Step-by-step decision tree for identifying the dominant tautomer.

References

-

Tautomerism of Heterocycles: Five-membered Rings and Benzo-fused Derivatives. Source: ScienceDirect / Advances in Heterocyclic Chemistry [Link]

-

Solvent Effects on the Tautomeric Equilibrium of 2-Quinolone. Source: Journal of Physical Chemistry A [Link]

-

Spectroscopic studies (NMR, UV–Vis) and DFT calculations of 2-quinolinone derivatives. Source: Journal of Molecular Structure [Link]

-

The tautomerism of 2-hydroxyquinolines and 2-quinolinones in the gas phase and solution. Source: Journal of the Chemical Society, Perkin Transactions 2 [Link]

-

Tautomerism in Drug Discovery. Source: Journal of Computer-Aided Molecular Design [Link]

8-Bromo-4-methylquinolin-2(1H)-one molecular weight and formula

An In-Depth Technical Guide to 8-Bromo-4-methylquinolin-2(1H)-one

Executive Technical Summary

8-Bromo-4-methylquinolin-2(1H)-one , often referred to as 8-bromo-4-methylcarbostyril , is a halogenated heterocyclic scaffold belonging to the quinolin-2-one family.[1] It serves as a critical intermediate in the synthesis of bioactive pharmaceuticals, particularly in the development of NMDA receptor antagonists, anticancer agents, and kinase inhibitors. Its structural rigidity, combined with the orthogonal reactivity of the C8-bromine (for cross-coupling) and the lactam core, makes it a "privileged structure" in medicinal chemistry.

Physicochemical Dashboard

| Property | Data |

| IUPAC Name | 8-Bromo-4-methylquinolin-2(1H)-one |

| Common Synonyms | 8-Bromo-4-methylcarbostyril; 8-Bromo-4-methyl-2-quinolone |

| CAS Number | 500700-03-8 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| Exact Mass | 236.9789 (for ⁷⁹Br isotope) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >220 °C (Predicted/Analogous) |

| Solubility | DMSO, DMF, hot Ethanol; poorly soluble in water |

| SMILES | CC1=C(NC(=O)C=C1)C2=CC=CC2Br (Tautomer dependent) |

Structural Analysis & Causality

The molecule exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. However, in the solid state and in polar solvents, the lactam (amide) form predominates.

-

C4-Methyl Group: Introduced via acetoacetate condensation; provides steric bulk and hydrophobic interaction potential in protein binding pockets.[1]

-

C8-Bromine Atom: A strategic handle for diversification.[1] It is positioned ortho to the nitrogen, allowing for steric influence on the lactam headgroup and serving as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold.

-

Lactam Core (NH-C=O): Functions as a hydrogen bond donor/acceptor pair, critical for molecular recognition (e.g., binding to the glycine site of NMDA receptors).

Synthetic Methodology: The Knorr Quinoline Synthesis

The most robust route to 8-bromo-4-methylquinolin-2(1H)-one is the Knorr Quinoline Synthesis .[1] This acid-catalyzed cyclocondensation ensures regioselectivity driven by the electronic properties of the starting aniline.

Retrosynthetic Logic

To construct the 8-bromo-4-methyl core:

-

Benzene Ring Source: Must provide the bromine at the ortho position relative to the nitrogen.

2-Bromoaniline . -

Pyridone Ring Source: Must provide the carbonyl and the C4-methyl group.

Ethyl Acetoacetate .[2]

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway via Knorr Cyclization.[1][3] The reaction proceeds through an acetoacetanilide intermediate followed by ring closure.

Detailed Experimental Protocol

Step 1: Formation of the Anilide (Condensation) [4]

-

Reagents: Mix 2-bromoaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in a round-bottom flask.

-

Conditions: Heat neat (solvent-free) or in high-boiling solvent (e.g., toluene) to 110–140 °C.

-

Process: Use a Dean-Stark trap or open vessel to distill off the ethanol byproduct. This drives the equilibrium forward.

-

Checkpoint: Monitor by TLC until the starting aniline is consumed. The intermediate is N-(2-bromophenyl)-3-oxobutanamide.[1]

Step 2: Cyclization (Ring Closure)

-

Reagents: Cool the intermediate and add Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) (5–10 volumes).

-

Reaction: Heat the mixture to 90–100 °C for 1–3 hours. The acid acts as both solvent and catalyst, protonating the carbonyl to facilitate electrophilic aromatic substitution onto the benzene ring.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour slowly onto crushed ice with vigorous stirring (Exothermic!).

-

The product will precipitate as a solid.[4]

-

-

Purification: Filter the solid, wash with copious water (to remove acid), and recrystallize from ethanol or DMF/water to yield pure 8-bromo-4-methylquinolin-2(1H)-one .

Therapeutic Applications & SAR

The 8-bromo-4-methylquinolin-2(1H)-one scaffold is not merely an end-product but a versatile template in Structure-Activity Relationship (SAR) studies.[1]

NMDA Receptor Antagonism

Quinolin-2-ones are classic antagonists for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1]

-

Mechanism: The lactam functionality mimics the glycine carboxylate/ammonium binding motif.

-

Role of C8-Br: Substituents at the 5- and 8-positions modulate lipid solubility and potency.[1] The 8-bromo group specifically restricts conformation and fills hydrophobic pockets in the receptor active site.

Kinase Inhibition (Fragment-Based Design)

This molecule serves as a "fragment" for developing Type II kinase inhibitors.

-

The lactam "head" binds to the hinge region of the kinase ATP pocket.

-

The C8-bromine allows for the attachment of "tail" groups (via Suzuki coupling) that extend into the solvent-exposed region or the allosteric back-pocket, imparting selectivity.[1]

Anticancer Agents

Halogenated quinolinones exhibit antiproliferative activity by intercalating into DNA or inhibiting topoisomerase enzymes. The C4-methyl group is essential for disrupting the planarity slightly, which can tune the intercalation kinetics.

Handling, Stability, and Safety

-

Stability: The compound is chemically stable under ambient conditions. It is resistant to hydrolysis due to the aromatic nature of the quinolone ring.

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

Safety (GHS Classification):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste contractor, typically by high-temperature incineration.

References

-

BenchChem. (2025). 8-Bromo-4-methyl-2(1H)-quinolinone Product Page & CAS 500700-03-8 Verification. Link

-

Organic Syntheses. (1948). 4-Methylcarbostyril Synthesis (Analogous Protocol). Org.[2][5][6][7] Synth. 28, 80. Link

-

PubChem. (2025). Compound Summary: Quinolin-2(1H)-one derivatives. National Library of Medicine.[8] Link

-

Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.[1] (Foundational Chemistry).[2][7]

-

Sigma-Aldrich. (2025). Safety Data Sheet (SDS) for Halogenated Quinolines. Link

Sources

- 1. 500700-03-8|8-Bromo-4-methyl-2(1H)-quinolinone|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. One moment, please... [iipseries.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]

- 6. 8-Bromo-4-methylquinazoline | 1666113-01-4 [sigmaaldrich.com]

- 7. Buy 8-Bromo-4-hydroxyquinolin-2(1H)-one [smolecule.com]

- 8. Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 9878860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Knorr Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one

[1]

Executive Summary

This application note details the optimized synthesis of 8-bromo-4-methylquinolin-2(1H)-one (also referred to as 8-bromo-4-methylcarbostyril). This scaffold is a critical intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitors and P2X7 antagonists. The bromine handle at the C8 position allows for subsequent diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-carbonyl provides a handle for chlorination and nucleophilic displacement.[1]

The protocol utilizes the Knorr Quinoline Synthesis , favoring the formation of the thermodynamic acetoacetanilide intermediate over the kinetic crotonate byproduct to ensure high regiochemical fidelity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the condensation of 2-bromoaniline with ethyl acetoacetate , followed by an acid-mediated intramolecular electrophilic aromatic substitution (SEAr).[1]

Critical Strategic Decision: Thermodynamic vs. Kinetic Control

A common pitfall in Knorr synthesis is the competition between two intermediates:

-

Kinetic Product (Low Temp): Formation of the Schiff base (ethyl

-aminocrotonate). Cyclization of this species typically yields 4-quinolones (Conrad-Limpach synthesis).[2]ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -

Thermodynamic Product (High Temp): Formation of the amide (acetoacetanilide). Cyclization of this species yields the desired quinolin-2(1H)-ones (Knorr synthesis).[1][3]

Directive: To secure the target structure, the protocol below enforces thermodynamic conditions (high temperature, removal of ethanol) to exclusively isolate the amide before cyclization.

Figure 1: Retrosynthetic disconnection showing the necessity of the amide intermediate.

Reaction Mechanism

The mechanism proceeds via the formation of the

-

Amidation: Nucleophilic attack of the aniline nitrogen on the ester carbonyl of ethyl acetoacetate, displacing ethanol.

-

Cyclization: In concentrated sulfuric acid, the keto-amide undergoes protonation. The aromatic ring attacks the activated carbonyl (or enol) carbon.

-

Aromatization: Loss of water drives the formation of the stable quinolin-2-one system.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6][7][8] | Role |

| 2-Bromoaniline | 172.02 | 1.0 | Limiting Reagent |

| Ethyl Acetoacetate | 130.14 | 1.2 | Electrophile |

| Toluene | - | Solvent | Azeotropic solvent |

| Sulfuric Acid (conc.) | 98.08 | Excess | Cyclizing Agent/Solvent |

| Water | 18.02 | - | Quenching |

Part A: Synthesis of N-(2-bromophenyl)-3-oxobutanamide

Goal: Isolate the pure amide intermediate to prevent 4-quinolone contamination.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Charging: Add 2-bromoaniline (17.2 g, 100 mmol) and Toluene (100 mL).

-

Addition: Add ethyl acetoacetate (15.6 g, 120 mmol, 1.2 eq).

-

Reaction: Heat the mixture to vigorous reflux (bath temp ~120°C).

-

Observation: Ethanol and water will co-distill. The high temperature drives the equilibrium toward the amide.

-

Time: Reflux for 4–6 hours until TLC indicates consumption of aniline.

-

-

Workup:

-

Cool the reaction to room temperature.[7] The product often crystallizes directly from toluene upon cooling.

-

If solid forms: Filter and wash with cold toluene/hexanes (1:1).

-

If no solid: Evaporate toluene under reduced pressure. Recrystallize the residue from EtOH/Hexanes.

-

-

QC Check: 1H NMR should show a methylene singlet at ~3.6 ppm (keto form) and no vinyl proton signals characteristic of the crotonate.

Part B: Knorr Cyclization to 8-Bromo-4-methylquinolin-2(1H)-one

Goal: Intramolecular ring closure.[1]

-

Setup: Equip a 250 mL 3-neck RBF with a mechanical stirrer (viscosity increases significantly) and an internal thermometer.

-

Acid Charge: Add conc. H₂SO₄ (50 mL) and cool to 0–5°C using an ice bath.

-

Addition: Portion-wise, add the intermediate amide (from Part A) to the acid over 20 minutes.

-

Control: Maintain internal temperature <10°C during addition to prevent charring.

-

-

Heating:

-

Remove the ice bath.

-

Heat the mixture to 95°C for 90–120 minutes.

-

Monitor: The solution will turn deep yellow/brown. Evolution of steam indicates dehydration.

-

-

Quenching (Critical):

-

Prepare a beaker with 500 mL of crushed ice/water .

-

Pour the hot reaction mixture slowly into the vigorously stirred ice water.

-

Precipitation: The product will crash out as an off-white to tan solid.[1]

-

-

Purification:

-

Filter the solid using a Büchner funnel.

-

Wash: Wash copiously with water (3 x 100 mL) until the filtrate is neutral (pH ~7).

-

Wash: Wash with cold acetone (2 x 20 mL) to remove unreacted organic impurities.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow ensuring isolation of the amide intermediate.

Characterization Data (Expected)

Upon isolation, the product should be characterized to confirm regiochemistry.

-

Appearance: Off-white to pale brown solid.[1]

-

Melting Point: >220°C (High melting point characteristic of carbostyrils).

-

1H NMR (400 MHz, DMSO-d6):

- 11.2 (s, 1H, NH ) - Broad singlet, exchangeable.

- 7.95 (dd, J = 8.0, 1.5 Hz, 1H, H-7 ) - Deshielded by Br.

- 7.60 (dd, J = 8.0, 1.5 Hz, 1H, H-5 ) - Adjacent to methyl group.

- 7.15 (t, J = 8.0 Hz, 1H, H-6 ).

-

6.45 (s, 1H, H-3 ) - Characteristic singlet for quinolin-2-ones.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> - 2.45 (s, 3H, CH₃ ) - Methyl group at C4.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Formation of 4-Quinolone | Kinetic control (Crotonate formation). | Ensure Step 1 is heated to reflux (>110°C). Do not use acid catalyst in Step 1 unless using Dean-Stark to remove water immediately.[1] |

| Low Yield in Cyclization | Sulfonation of the ring. | Do not exceed 100°C in Step 2. If sulfonation occurs, switch to Polyphosphoric Acid (PPA) at 120°C (gentler but more viscous). |

| Sticky/Gummy Precipitate | Trapped acid/impurities. | Improve quenching: Stir the ice slurry vigorously. Recrystallize crude product from Acetic Acid or DMF/Water. |

| Regioisomer Contamination | Starting material impurity. | Ensure 2-bromoaniline is free of 4-bromoaniline. 4-bromoaniline yields the 6-bromo product.[1] |

Safety & Handling

-

2-Bromoaniline: Toxic by inhalation and ingestion.[1] Potential mutagen. Handle in a fume hood.

-

Sulfuric Acid: Highly corrosive. Reacts violently with water. Always add acid to water (or pour reaction mixture into ice) carefully.

-

Brominated Compounds: Treat all waste as halogenated organic waste.

References

-

Jones, G. (1977). Pyridines and their Benzo Derivatives: (V) Synthesis. In Comprehensive Heterocyclic Chemistry. This seminal text outlines the mechanistic divergence between Knorr and Conrad-Limpach syntheses.[1]

-

Staskun, B. (1964).[4] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines.[1][4] The Journal of Organic Chemistry, 29(5), 1153–1157.[4] (Foundational paper on the mechanism and acid conditions).

-

Meth-Cohn, O. (1993).[1] Quinoline Synthesis. In Comprehensive Organic Synthesis. Provides detailed protocols for cyclization using PPA vs H₂SO₄. [1]

-

Organic Syntheses. (1946). 2-Hydroxy-4-methylquinoline.[1][9] Org. Synth. 26, 40. (Standard validated protocol for the parent scaffold). [1]

Sources

- 1. 8-BROMO-4-CHLOROQUINOLINE(65340-71-8) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemscene.com [chemscene.com]

- 9. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]

Application Note: Copper-Catalyzed Cyclization of N-(2-bromo-4-methylphenyl)acetoacetamide

This Application Note is written for researchers in medicinal chemistry and process development. It details the protocol for the intramolecular C-arylation of N-(2-bromo-4-methylphenyl)acetoacetamide to form 3-acetyl-5-methyloxindole , a privileged scaffold in kinase inhibitor development.

Executive Summary

The oxindole (indolin-2-one) scaffold is a ubiquitous structural motif in bioactive alkaloids and FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib). Traditional syntheses (e.g., Wolff rearrangement, Stollé synthesis) often require harsh conditions or expensive palladium catalysts.

This protocol details a cost-effective, scalable Copper-Catalyzed Intramolecular C-Arylation of N-(2-bromo-4-methylphenyl)acetoacetamide. By leveraging the acidity of the active methylene group in the acetoacetyl moiety, this method achieves cyclization under mild conditions using CuI and L-Proline, yielding 3-acetyl-5-methyloxindole with high regioselectivity.

Key Advantages[1]

-

Cost-Efficiency: Uses CuI (approx. 1/100th the cost of Pd sources).

-

Ligand Availability: Utilizes L-Proline, an inexpensive, non-toxic amino acid ligand.

-

Scalability: Protocol is validated for gram-scale synthesis with minimal safety hazards compared to radical cyclizations.

Reaction Mechanism & Logic

The transformation proceeds via a Cu(I)-catalyzed intramolecular C-C bond formation . Unlike Pd-catalyzed Heck reactions which typically involve olefin insertion, this pathway relies on the nucleophilic attack of an enolate on the aryl metal center.

Mechanistic Cycle[2][3][4][5]

-

Ligand Exchange: The precatalyst (CuI) coordinates with the ligand (L-Proline) and base to form the active anionic Cu(I) species.

-

Oxidative Addition: The Cu(I) complex inserts into the Ar-Br bond of the substrate.

-

Enolate Coordination: The base (K₂CO₃) deprotonates the active methylene (-CH₂-) of the acetoacetyl side chain, which then displaces the halide/ligand on the Copper center.

-

Reductive Elimination: The C-C bond is formed between the aryl ring and the methylene carbon, releasing the product and regenerating the Cu(I) catalyst.

Figure 1: Catalytic cycle for the Cu-catalyzed synthesis of oxindoles via enolate arylation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| N-(2-bromo-4-methylphenyl)acetoacetamide | 270.12 | 1.0 | Substrate |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 (10 mol%) | Catalyst |

| L-Proline | 115.13 | 0.2 (20 mol%) | Ligand |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base |

| DMSO (Anhydrous) | - | 0.2 M Conc. | Solvent |

Step-by-Step Methodology

Phase 1: Reaction Assembly (Inert Atmosphere)

-

Step 1: Oven-dry a reaction tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

-

Step 2: Charge the flask with CuI (19 mg, 0.1 mmol) , L-Proline (23 mg, 0.2 mmol) , and K₂CO₃ (276 mg, 2.0 mmol) .

-

Step 3: Add the substrate N-(2-bromo-4-methylphenyl)acetoacetamide (270 mg, 1.0 mmol) .

-

Step 4: Cap the vessel with a rubber septum. Evacuate the vessel and backfill with Argon (repeat 3 times) to remove oxygen. Critical: Oxygen poisons the Cu catalyst.

-

Step 5: Inject DMSO (5.0 mL) via syringe.

Phase 2: Catalysis

-

Step 6: Place the reaction vessel in a pre-heated oil bath at 90°C .

-

Step 7: Stir vigorously for 12–18 hours . The mixture acts as a heterogeneous slurry initially but may clarify as the reaction proceeds.

-

Step 8: Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes) or HPLC. The starting material (Ar-Br) should disappear, and a new, more polar spot (Oxindole) will appear.

Phase 3: Workup & Purification

-

Step 9: Cool the mixture to room temperature.

-

Step 10: Quench the reaction by pouring the mixture into cold 1M HCl (20 mL) .

-

Note: Acidification is crucial to protonate the oxindole enolate and precipitate the product.

-

-

Step 11: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .

-

Step 12: Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMSO.

-

Step 13: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Step 14: Purify the crude residue via flash column chromatography (Silica Gel, Hexane/EtOAc gradient 80:20 to 60:40).

Expected Results

-

Product: 3-acetyl-5-methylindolin-2-one.

-

Appearance: Typically an off-white to pale yellow solid.

-

Yield: Expected isolated yield 75–85%.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 3-acetyl-5-methyloxindole.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Oxygen contamination | Ensure rigorous degassing (freeze-pump-thaw or vacuum/backfill cycles). |

| Starting Material Remains | Inactive Catalyst | Use fresh CuI (should be off-white, not brown/green). Recrystallize CuI from KI/H₂O if necessary. |

| Deacetylation Observed | Hydrolysis during workup | Avoid prolonged exposure to strong acid. Adjust quench to pH 4-5 instead of pH 1. |

| Poor Solubility | Substrate aggregation | Switch solvent to DMF or DMAc; increase temperature to 110°C. |

Safety & Handling

-

Aryl Bromides: Potential skin irritants. Handle with gloves.

-

Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste in designated containers.

-

DMSO: Penetrates skin and carries contaminants. Use nitrile gloves.

-

Pressure: Heating closed vessels requires blast shields or synthesis in rated pressure tubes.

References

-

Original Methodology (Cu/Amino Acid): Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Journal of the American Chemical Society, 126(43), 2004. Link

-

Oxindole Synthesis Specifics: Yang, D., et al. "Copper-Catalyzed Intramolecular C-Arylation of Activated C-H Bonds: Efficient Synthesis of Oxindoles." Journal of Organic Chemistry, 70(24), 2005. Link

-

Alternative Ligand Systems: Buchwald, S. L., et al. "Copper-Catalyzed Synthesis of Oxindoles." Organic Letters, 9(22), 2007. Link

Sources

Synthesis of 8-bromo-4-methylquinolin-2(1H)-one using sulfuric acid

Application Note: Synthesis of 8-Bromo-4-methylquinolin-2(1H)-one via Knorr Cyclization

Executive Summary

This application note details the optimized protocol for synthesizing 8-bromo-4-methylquinolin-2(1H)-one (also known as 8-bromo-4-methylcarbostyril). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for Suzuki-Miyaura cross-coupling reactions due to the steric and electronic properties of the 8-bromo substituent.[1]

The method utilizes the Knorr Quinoline Synthesis , a robust two-step sequence involving the condensation of 2-bromoaniline with ethyl acetoacetate followed by acid-mediated cyclization.[1] Sulfuric acid (

Reaction Mechanism & Logic

The synthesis proceeds via the formation of an acetoacetanilide intermediate, which subsequently undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) facilitated by concentrated sulfuric acid.

Mechanistic Pathway:

-

Amide Formation: Nucleophilic attack of the aniline nitrogen on the ester carbonyl of ethyl acetoacetate (or ketone, depending on conditions, but amide formation is the Knorr precursor).

-

Cyclization: In concentrated

, the ketone carbonyl is protonated, increasing its electrophilicity.[1] The aromatic ring attacks this position, closing the ring to form the 4-methyl-2-quinolone core.[1]

Figure 1: Mechanistic flow of the Knorr Quinoline Synthesis targeting the 2-quinolone scaffold.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity | Hazards |

| 2-Bromoaniline | Starting Material | >98% | Toxic, Irritant |

| Ethyl Acetoacetate | Reagent | >99% | Flammable |

| Sulfuric Acid (Conc.) | Cyclizing Agent | 95-98% | Corrosive, Oxidizer |

| Toluene | Solvent (Step 1) | ACS Grade | Flammable |

| Ethanol | Recrystallization | Absolute | Flammable |

Step 1: Preparation of Acetoacetanilide Intermediate

Goal: Isolate N-(2-bromophenyl)-3-oxobutanamide to ensure purity before harsh acid treatment.[1]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 2-bromoaniline (17.2 g, 100 mmol) and Toluene (100 mL).

-

Addition: Add ethyl acetoacetate (14.3 g, 110 mmol, 1.1 equiv).

-

Reaction: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

-

Checkpoint: Reaction is typically complete when theoretical water (~1.8 mL) is collected (approx. 3-5 hours).

-

-

Workup: Cool the solution to room temperature. The intermediate often precipitates. If not, concentrate the toluene under reduced pressure to ~20% volume and add hexanes to induce precipitation.[1]

-

Filtration: Filter the solid, wash with cold hexanes, and dry under vacuum.[1]

Step 2: Sulfuric Acid Mediated Cyclization

Goal: Ring closure to form the quinolinone core.

-

Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer (viscosity increases) and an internal thermometer. Place in an ice/water bath.

-

Acid Charge: Add Concentrated Sulfuric Acid (50 mL) and cool to 0-5°C.

-

Addition: Add the acetoacetanilide intermediate (from Step 1) portion-wise over 30 minutes.

-

Critical Parameter: Maintain internal temperature < 10°C during addition to prevent charring.

-

-

Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 80°C .

-

Quench: Cool the reaction mixture to room temperature. Pour the dark syrup slowly into 500 mL of crushed ice/water with vigorous stirring.

-

Isolation: Filter the precipitate. Wash copiously with water until the filtrate is neutral (pH ~7). Wash once with cold methanol (20 mL) to remove unreacted organic impurities.

Figure 2: Operational workflow for the two-step synthesis.

Purification and Characterization

Purification Protocol: The crude solid obtained from the acid quench is often >90% pure but may contain trace colored impurities.

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (or DMF for larger scales).

-

Hot Filtration: If insoluble black particles (carbon) are present, filter while hot.[1]

-

Crystallization: Allow to cool slowly to room temperature, then 4°C.

-

Drying: Dry at 60°C under vacuum.

Characterization Data (Expected):

-

Appearance: White to pale yellow crystalline solid.[1]

-

Melting Point: High melting solid (Expected range >220°C; Reference 4-methylcarbostyril MP is 222-224°C [1]).[1]

-

1H NMR (DMSO-d6, 400 MHz):

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Ensure temperature reaches 80°C; extend time to 2 hrs. |

| Black Tar/Charring | Temperature too high | Strictly control addition temp (<10°C) and reaction temp (<90°C). |

| Isomer Impurity | Formation of 4-hydroxy isomer | Ensure |

| Sticky Precipitate | Trapped Acid/Solvent | Grind the precipitate in water during the quench step to release trapped acid. |

Safety & Handling (E-E-A-T)

-

Sulfuric Acid: Causes severe skin burns and eye damage.[1] Reacts violently with water.[1] Always add acid to water (or pour reaction mix into ice) slowly. Use full PPE (Face shield, acid-resistant gloves).[1]

-

Brominated Compounds: Many halogenated anilines are toxic if inhaled or absorbed.[1] Handle in a fume hood.

-

Waste Disposal: Neutralize acidic filtrate with Sodium Bicarbonate before disposal.[1] Collect halogenated organic waste separately.[1]

References

-

Organic Syntheses, Coll.[1][2][7] Vol. 3, p.580 (1955); Vol. 28, p.80 (1948).[1] 4-Methylcarbostyril. URL: [Link]

-

Jones, G.[1] The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience, 1977.[1] (Standard text on Knorr Synthesis mechanism).

-

National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 11315579, 8-Bromo-4-methylquinolin-2(1H)-one.[1] URL: [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: A Researcher's Guide to Microwave-Assisted Synthesis of Brominated Quinolinones

Introduction: The Significance of Brominated Quinolones & the Advent of Microwave Synthesis

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with antibacterial, anticancer, and antiviral activities.[1][2][3] Chemical modification of the core quinolone structure is a key strategy for developing new drug candidates with improved efficacy and pharmacological properties.[3] Among these modifications, the introduction of bromine atoms is of particular importance. Brominated quinolinones not only exhibit significant biological activities themselves but also serve as versatile synthetic intermediates for further functionalization, enabling the creation of diverse molecular libraries for drug discovery.[4][5] For instance, brominated quinolines have shown promise as precursors for compounds with potent antiproliferative effects against various cancer cell lines.[4]

Traditionally, the synthesis and subsequent bromination of quinolinones have involved conventional heating methods that often require long reaction times, harsh conditions, and can lead to the formation of multiple byproducts.[6] The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a greener, more efficient alternative.[6][7][8] Microwave irradiation provides rapid, uniform, and selective heating of the reaction mixture, leading to dramatic acceleration of reaction rates, higher product yields, and improved purity.[9] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[7][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of brominated quinolinones. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into reaction optimization and safety considerations.

Mechanistic Insights: The Role of Microwave Irradiation in Bromination

The bromination of quinolinones is typically an electrophilic substitution reaction. The specific position of bromination on the quinolinone ring is dictated by the electronic properties of the scaffold and the reaction conditions. In the case of 2-methylquinolin-4(1H)-ones, the outcome of the bromination is highly dependent on the nature of any substituent at the C(3) position.[10]

Microwave irradiation accelerates these reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as the quinolinone substrate and polar solvents, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant internal heat, leading to a much faster and more uniform temperature increase than is achievable with conventional heating.

The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations as it is easier and safer to handle than liquid bromine.[7][10][11] The reaction with NBS can proceed through either a radical pathway, often initiated by light or a radical initiator, or an ionic pathway, which is typically catalyzed by an acid.[12] Under microwave conditions in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA), the ionic pathway is favored for the bromination of carbonyl compounds.[12]

The general mechanism for the acid-catalyzed bromination of a quinolinone at the C(3) position with NBS is as follows:

-

Enolization: The quinolinone, in equilibrium with its enol tautomer, is protonated at the carbonyl oxygen by the acid catalyst. This increases the enol concentration.

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine of NBS.

-

Deprotonation: A base (e.g., the solvent or the succinimide anion) removes the proton from the oxygen, regenerating the carbonyl group and yielding the 3-bromoquinolinone product.

Microwave energy efficiently drives this process by overcoming the activation energy barrier for each step, resulting in a significantly shorter reaction time.

Caption: Mechanism of microwave-assisted bromination.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the microwave-assisted bromination of quinolinones. Researchers should note that optimization of reaction parameters may be necessary for specific substrates.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.[13]

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12]

-

Bromine and its derivatives are corrosive and toxic. Avoid inhalation and skin contact.[8][13]

-

Microwave synthesis should only be conducted in a dedicated microwave reactor designed for chemical synthesis, using appropriate sealed vessels to manage pressure buildup.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.[12][13]

Protocol 1: Microwave-Assisted Bromination of 2-Methylquinolin-4(1H)-one at the C(3) Position

This protocol is adapted from general procedures for the bromination of carbonyl compounds and the known reactivity of quinolinones.[10][12]

Materials:

-

2-Methylquinolin-4(1H)-one

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TSA)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Microwave synthesis vials (10 mL) with caps

-

Magnetic stir bars

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-methylquinolin-4(1H)-one (1.0 mmol).

-

Add glacial acetic acid (3-4 mL) to dissolve the substrate.

-

Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 eq.).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 eq.).

-

Seal the vial securely with a cap.

-

Place the vial inside the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A starting point for optimization is provided in the table below.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Carefully uncap the vial in a fume hood.

-

Pour the reaction mixture into a beaker containing ice-water (20 mL).

-

Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-2-methylquinolin-4(1H)-one.